![molecular formula C8H3F4NS B1335826 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate CAS No. 302912-40-9](/img/structure/B1335826.png)
2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
Overview
Description
2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate is a chemical compound with the linear formula FC6H3(CF3)NCS . It has a molecular weight of 221.17 . This compound is a fluorinated building block .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate consists of a phenyl ring substituted with a fluorine atom, a trifluoromethyl group, and an isothiocyanate group . The SMILES string representation of this compound isFc1ccc(cc1N=C=S)C(F)(F)F
. Chemical Reactions Analysis
Specific chemical reactions involving 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate are not provided in the search results. Isothiocyanates, in general, are reactive towards nucleophiles, and can undergo addition reactions to form products such as thioureas .Physical And Chemical Properties Analysis
2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate is a clear colorless liquid . It has a refractive index of 1.54 at 20°C and a density of 1.42 g/mL at 25°C . The boiling point is between 202-209°C .Scientific Research Applications
Pharmaceutical Building Block
“2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate” is a fluorinated building block . It can be used in the preparation of ureas from amines . This makes it a useful component in the synthesis of various pharmaceutical compounds.
Synthesis of Fluorinated Compounds
The compound is used in the synthesis of other fluorinated compounds . Fluorinated compounds are of significant interest in the field of medicinal chemistry due to their unique properties, such as increased lipophilicity and metabolic stability.
Preparation of Inhibitors
It can be used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents . KSP inhibitors are a class of drugs that can inhibit the function of kinesin spindle proteins, which are essential for cell division. By inhibiting these proteins, the drugs can potentially stop the growth of cancer cells.
Functionalization via Lithiation
The compound can be used as a reactant for functionalization via lithiation and reaction with electrophiles . This process can be used to introduce new functional groups into a molecule, allowing for the creation of a wide variety of new compounds.
Selective Rhodium-Catalyzed Conjugate Addition Reactions
It can be used as a reactant for selective rhodium-catalyzed conjugate addition reactions . These reactions are a type of chemical reaction where a π bond is added to a molecule in a way that forms a new σ bond. This can be used to create a wide variety of new compounds.
Research in Organo-Fluorine Chemistry
The compound is of interest in the field of organo-fluorine chemistry . Organo-fluorine compounds are those that contain a carbon–fluorine bond. They have a number of interesting properties and are used in a wide range of applications, from pharmaceuticals to agrochemicals.
Safety and Hazards
Mechanism of Action
Mode of Action
Isothiocyanates, in general, are known to form covalent bonds with biological macromolecules, which can lead to changes in their function .
Biochemical Pathways
Isothiocyanates are known to influence various biochemical pathways, including those involved in inflammation, apoptosis, and cell cycle regulation .
Result of Action
Isothiocyanates are generally known to have various biological effects, including anti-inflammatory, anti-cancer, and anti-oxidant activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of isothiocyanates .
properties
IUPAC Name |
1-fluoro-2-isothiocyanato-4-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NS/c9-6-2-1-5(8(10,11)12)3-7(6)13-4-14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQGRXJLBCCYLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N=C=S)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392204 | |
Record name | 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
302912-40-9 | |
Record name | 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.